

# Navigating the Kinome: A Comparative Guide to GLS1 Inhibitor Off-Target Screening

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | GLS1 Inhibitor-7 |           |
| Cat. No.:            | B12383713        | Get Quote |

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a comparative overview of the off-target kinase screening for glutaminase 1 (GLS1) inhibitors, with a focus on the principles and data interpretation essential for preclinical drug development. As "GLS1 Inhibitor-7" is a placeholder, we will examine the publicly available data for two well-characterized GLS1 inhibitors, Telaglenastat (CB-839) and IPN60090, to illustrate the importance and execution of off-target kinase profiling.

The landscape of kinase inhibitors is vast, and ensuring that a therapeutic candidate selectively inhibits its intended target is a critical step in drug discovery. Off-target kinase interactions can lead to unforeseen side effects and toxicities, potentially derailing a promising therapeutic program. Therefore, comprehensive off-target screening is not just a regulatory requirement but a fundamental aspect of robust drug development.

## **Comparative Selectivity Profile of GLS1 Inhibitors**

A critical aspect of preclinical drug development is the assessment of a compound's selectivity. This is often achieved by screening the compound against a large panel of kinases to identify potential off-target interactions. Below is a comparison of the available selectivity data for two potent GLS1 inhibitors, Telaglenastat (CB-839) and IPN60090.

Telaglenastat (CB-839): A Selective GLS1 Inhibitor



Telaglenastat (CB-839) is a first-in-class, potent, and selective inhibitor of GLS1.[1] Preclinical studies have consistently highlighted its selectivity for GLS1 over the GLS2 isoform.[2] While a comprehensive, publicly available kinome-wide screening panel for CB-839 is not readily accessible in the format of a large percentage-inhibition table, the existing literature underscores its targeted activity. The development and clinical progression of CB-839 have relied on its well-defined and selective mechanism of action.[3][4]

| Target | Selectivity                                           | Reference |
|--------|-------------------------------------------------------|-----------|
| GLS1   | Potent Inhibition (IC50 in the low nM range)          | [1][2]    |
| GLS2   | Significantly less potent inhibition compared to GLS1 | [2]       |

IPN60090: A Highly Selective Clinical Stage GLS1 Inhibitor

IPN60090 is another potent and selective GLS1 inhibitor that has advanced to clinical trials.[5] A comprehensive off-target profile for IPN60090 has been published, providing a clear example of the data generated in a typical kinase screening campaign. The screening was performed using the KINOMEscan™ and CEREP panels. The data below is a selection from the KINOMEscan™ profiling, which assesses the percentage of control at a given concentration. A lower percentage of control indicates stronger binding to the kinase.



| Kinase Target                            | Percent of Control (@ 1 μM) |
|------------------------------------------|-----------------------------|
| AAK1                                     | 98                          |
| ABL1 (E255K) - T315I                     | 100                         |
| ABL1 (non-phosphorylated)                | 97                          |
| ABL1 (phosphorylated)                    | 99                          |
| ACVR1                                    | 100                         |
| ACVR1B                                   | 100                         |
| ACVR2A                                   | 100                         |
| ACVR2B                                   | 99                          |
| (and so on for a large panel of kinases) |                             |

Note: This is a representative subset of a much larger screening panel. The full dataset for IPN60090 can be found in the supporting information of the cited publication.[5]

The extensive screening of IPN60090 against a wide array of kinases demonstrates its high selectivity, a desirable characteristic for a clinical candidate.

# **Experimental Protocols for Off-Target Kinase Screening**

A variety of biochemical and cell-based assays are employed to determine the off-target profile of a kinase inhibitor. These assays are designed to be high-throughput and provide quantitative data on the interaction between the inhibitor and a large number of kinases.

## **Biochemical Kinase Assays**

Biochemical assays directly measure the effect of a compound on the enzymatic activity of purified kinases. Two common methods are radiometric assays and fluorescence-based assays.

1. Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)



This is often considered the gold standard for its direct measurement of kinase activity.

- Principle: This assay measures the transfer of a radiolabeled phosphate group from [y-<sup>33</sup>P]ATP to a specific substrate (peptide or protein) by the kinase.
- Methodology:
  - The kinase, substrate, and test compound are incubated in a buffer solution.
  - The kinase reaction is initiated by the addition of [y-33P]ATP.
  - The reaction is allowed to proceed for a defined period at a specific temperature.
  - The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.
  - Unreacted [y-33P]ATP is washed away.
  - The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
  - The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a control reaction without the compound.
- 2. Fluorescence-Based Kinase Assay (e.g., TR-FRET)

These assays offer a non-radioactive alternative with high sensitivity and are amenable to high-throughput screening.

- Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays
  measure the phosphorylation of a substrate by a kinase through changes in fluorescence
  signal.
- Methodology:
  - A biotinylated substrate and a specific anti-phospho-substrate antibody labeled with a fluorescent acceptor (e.g., Alexa Fluor 647) are used. The kinase is also present.



- The kinase reaction is initiated with ATP in the presence of the test compound.
- After incubation, a detection solution containing a lanthanide-labeled streptavidin donor (e.g., Europium) is added.
- If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity.
- Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.
- The TR-FRET signal is measured, and the percentage of inhibition is calculated based on the signal reduction in the presence of the inhibitor.

## **Visualizing the Experimental Workflow**

Understanding the logical flow of experiments is crucial for interpreting the results. The following diagrams, generated using the DOT language, illustrate a typical workflow for off-target kinase screening and the underlying signaling pathway of GLS1.





Click to download full resolution via product page

Workflow for off-target kinase screening.





Click to download full resolution via product page

Simplified GLS1 signaling pathway.

### Conclusion

The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. As demonstrated by the data for IPN60090, large-panel kinase screening provides invaluable insights into the selectivity of a drug candidate. While detailed public data for Telaglenastat (CB-839) is less accessible in a comparative format, its established selectivity has been a key factor in its clinical development. For any novel compound, such as the hypothetical "GLS1 Inhibitor-7," rigorous off-target profiling is essential to de-risk its progression and build a strong foundation for clinical success. This guide provides a framework for understanding and evaluating the critical data and methodologies involved in this process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Kinome: A Comparative Guide to GLS1 Inhibitor Off-Target Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383713#gls1-inhibitor-7-off-target-kinase-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com